molecular formula C15H16N4O2S3 B13813241 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B13813241
M. Wt: 380.5 g/mol
InChI Key: XAVNRNWCWLGSFH-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, a thiazole ring, and an acetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[2,3-d]pyrimidine intermediate.

    Formation of the Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the thieno[2,3-d]pyrimidine core through a condensation reaction.

    Acetamide Group Addition: Finally, the acetamide group is introduced via an acylation reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and thieno[2,3-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core and thiazole ring are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiazole Derivatives: Compounds featuring the thiazole ring with various functional groups.

    Acetamide Derivatives: Compounds with the acetamide group attached to different aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide lies in its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16N4O2S3

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H16N4O2S3/c1-6-8(3)23-13-11(6)12(21)18-14(19-13)22-5-10(20)17-15-16-7(2)9(4)24-15/h5H2,1-4H3,(H,16,17,20)(H,18,19,21)

InChI Key

XAVNRNWCWLGSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=NC(=C(S3)C)C)C

Origin of Product

United States

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